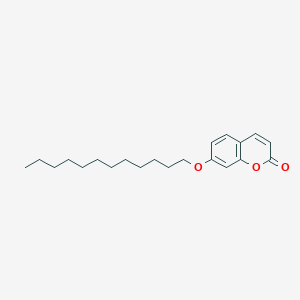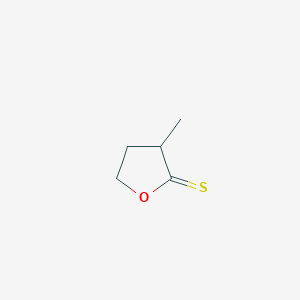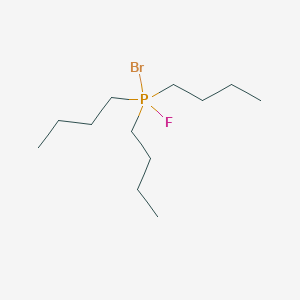![molecular formula C21H34O4S B14416795 4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1) CAS No. 81472-47-1](/img/structure/B14416795.png)
4-Methylbenzene-1-sulfonic acid--(4-pentylbicyclo[2.2.2]octan-1-yl)methanol (1/1)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[222]octanyl)methanol is a complex organic compound that combines the properties of both 4-methylbenzenesulfonic acid and (4-pentyl-1-bicyclo[222]octanyl)methanol
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-methylbenzenesulfonic acid typically involves the sulfonation of toluene using sulfuric acid or oleum. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the para-substituted product.
For the preparation of (4-pentyl-1-bicyclo[222]octanyl)methanol, a multi-step synthetic route is employed This involves the initial formation of the bicyclo[22
Industrial Production Methods
Industrial production of 4-methylbenzenesulfonic acid is typically carried out in large-scale reactors where toluene is sulfonated using sulfuric acid. The reaction mixture is then neutralized, and the product is purified through crystallization or distillation.
The industrial synthesis of (4-pentyl-1-bicyclo[2.2.2]octanyl)methanol involves similar steps but on a larger scale, with careful control of reaction conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4-Methylbenzenesulfonic acid can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert it to the corresponding sulfonamide.
Substitution: It can participate in electrophilic aromatic substitution reactions.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol can undergo:
Oxidation: Oxidation of the methanol group to form the corresponding aldehyde or carboxylic acid.
Reduction: Reduction of the bicyclic ring system to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions at the methanol group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and nitrating agents are commonly employed.
Major Products
Oxidation: Sulfonic acid derivatives and carboxylic acids.
Reduction: Sulfonamides and saturated bicyclic compounds.
Substitution: Halogenated and nitrated derivatives.
Aplicaciones Científicas De Investigación
4-Methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 4-methylbenzenesulfonic acid involves its ability to act as a strong acid, donating protons in chemical reactions. This property makes it an effective catalyst in various organic transformations.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol exerts its effects through interactions with molecular targets, such as enzymes and receptors, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonic acid: Similar compounds include other benzenesulfonic acids with different substituents.
(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol: Similar compounds include other bicyclo[2.2.2]octane derivatives with different functional groups.
Uniqueness
The combination of 4-methylbenzenesulfonic acid and (4-pentyl-1-bicyclo[2.2.2]octanyl)methanol in a single compound provides unique properties, such as enhanced reactivity and potential for diverse applications in various fields.
Propiedades
Número CAS |
81472-47-1 |
|---|---|
Fórmula molecular |
C21H34O4S |
Peso molecular |
382.6 g/mol |
Nombre IUPAC |
4-methylbenzenesulfonic acid;(4-pentyl-1-bicyclo[2.2.2]octanyl)methanol |
InChI |
InChI=1S/C14H26O.C7H8O3S/c1-2-3-4-5-13-6-9-14(12-15,10-7-13)11-8-13;1-6-2-4-7(5-3-6)11(8,9)10/h15H,2-12H2,1H3;2-5H,1H3,(H,8,9,10) |
Clave InChI |
FWKDSERIMMJUEN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC12CCC(CC1)(CC2)CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)

![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)


![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate](/img/structure/B14416781.png)




![2,2'-[(3,5-Dimethylphenyl)azanediyl]diacetic acid](/img/structure/B14416794.png)
